molecular formula C23H26N2O2 B6568902 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide CAS No. 946266-50-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide

Cat. No.: B6568902
CAS No.: 946266-50-8
M. Wt: 362.5 g/mol
InChI Key: YVJTZXCCQBJMHN-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-22(18-8-3-1-4-9-18)24-20-14-13-17-12-7-15-25(21(17)16-20)23(27)19-10-5-2-6-11-19/h2,5-6,10-11,13-14,16,18H,1,3-4,7-9,12,15H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJTZXCCQBJMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the benzoylated tetrahydroquinoline with cyclohexanecarboxylic acid chloride to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzoyl and cyclohexanecarboxamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and infections.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.

    N-benzyl-1,2,3,4-tetrahydroquinoline: Another derivative with potential neuroprotective effects.

    Cyclohexanecarboxamide derivatives: Compounds with similar amide functionalities but different core structures.

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide is unique due to its specific combination of the tetrahydroquinoline core and the cyclohexanecarboxamide group. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide is a complex organic compound derived from tetrahydroquinoline. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N2O2C_{20}H_{22}N_{2}O_{2}, with a molecular weight of 322.41 g/mol. Its structural complexity allows for interactions with various biological targets.

PropertyValue
Molecular FormulaC20H22N2O2
Molecular Weight322.41 g/mol
LogP3.449
Polar Surface Area39.166 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Biological Activity

This compound exhibits several biological activities that are significant in pharmacological research:

1. Anticancer Activity
Research has indicated that compounds with a tetrahydroquinoline structure can inhibit cancer cell proliferation. A study demonstrated that derivatives of tetrahydroquinoline showed selective cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

3. Enzyme Inhibition
This compound acts as an inhibitor of certain enzymes involved in inflammatory pathways. For example, it has shown potential as a selective antagonist for CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a role in allergic responses .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound binds to active sites on enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : It modulates receptor activity involved in inflammation and immune responses.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers synthesized various tetrahydroquinoline derivatives and tested their efficacy against human cancer cell lines. One derivative demonstrated significant inhibition of cell growth by inducing apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several quinoline derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic .

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